1-(3-Ethoxypropyl)-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid

Lipophilicity Physicochemical profiling Fragment-based drug discovery

In fragment-based drug discovery, even a single methylene insertion in the N1 side chain can shift LogP by 0.06 units and alter Fsp³ by 5%, risking irreproducible SAR if an in-class congener is substituted without verification. This 1,4,5-trisubstituted 1,2,3-triazole-4-carboxylic acid (CAS 1487966-30-2) eliminates that uncertainty: • Supplied at 98% purity (MW 227.26 g·mol⁻¹, LogP 1.16, Fsp³ 0.70) to ensure reproducible amide coupling yields for triazole-4-carboxamide library synthesis. • Pre-formed carboxylic acid handle at C4 bypasses on-resin CuAAC reactions, enabling direct conjugation in bioconjugate or polymer chemistry workflows. • The ethoxypropyl N1 substituent provides a distinct vector for exploring hydrophobic subpockets without adding aromatic ring count, maintaining fragment-like physicochemical profiles during hit expansion.

Molecular Formula C10H17N3O3
Molecular Weight 227.26 g/mol
Cat. No. B13631492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Ethoxypropyl)-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid
Molecular FormulaC10H17N3O3
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESCCC1=C(N=NN1CCCOCC)C(=O)O
InChIInChI=1S/C10H17N3O3/c1-3-8-9(10(14)15)11-12-13(8)6-5-7-16-4-2/h3-7H2,1-2H3,(H,14,15)
InChIKeyJSPOTECYHWKEPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Ethoxypropyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic Acid Overview


1-(3-Ethoxypropyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1487966-30-2) is a 1,4,5-trisubstituted 1,2,3-triazole-4-carboxylic acid fragment with a 3-ethoxypropyl chain at N1 and an ethyl group at C5 . It is supplied at 98% purity with a molecular weight of 227.26 g·mol⁻¹, a calculated LogP of 1.16, and a fraction sp³ (Fsp³) of 0.70 . The compound carries GHS07 hazard classification (H302, H315, H319, H335) and is intended exclusively for research use .

Fragment library curation for property-driven screening
LogP, Fsp³, and MW positioning support lead-like optimization
Carboxamide derivatization via C4-COOH coupling handle
Direct amide bond formation for SAR library expansion
N1-side chain SAR comparator tool
Ethoxypropyl chain offers distinct lipophilicity and flexibility relative to shorter alkoxy analogs

Substitution Risk for 1-(3-Ethoxypropyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic Acid


Within the 1,2,3-triazole-4-carboxylic acid fragment family, small variations in N1-alkoxy chain length and C5-alkyl substitution produce quantifiable differences in lipophilicity, molecular shape, and hydrogen-bonding topology that cannot be assumed equivalent across analogs . Even a single methylene insertion in the N1 side chain—from ethoxyethyl to ethoxypropyl—shifts LogP by 0.06 log units and alters Fsp³ by 5%, changes that are meaningful in fragment-based drug discovery where ligand efficiency and physicochemical balance are optimized within narrow windows . Substituting an in-class congener without verifying these parameters risks irreproducible synthetic yields, altered downstream biological profiles, and wasted screening resources.

LogP shift Calculated LogP varies by 0.06 units across N1-alkoxy chain lengths; this may alter membrane permeability predictions in fragment optimization workflows.
Fsp³ variance Fraction sp³ changes by ~5% with side chain extension; such shifts can reposition a fragment within developability space and affect library ranking.
Rotatable bonds Rotatable bond count differs between ethoxypropyl and ethoxyethyl analogs; this may modulate conformational entropy and binding free energy estimates without changing core scaffold.

Differentiation Evidence for 1-(3-Ethoxypropyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic Acid


Lipophilicity Comparison vs. Ethoxyethyl Analog

The target compound demonstrates a computed LogP of 1.1555, compared with 1.0955 for the closest N1-side chain variant, 1-(2-ethoxyethyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid, both sourced from identical vendor computational methodology . This ΔLogP of +0.06 represents a 5.5% increase in calculated lipophilicity, attributable solely to the additional methylene unit in the ethoxypropyl spacer .

LogP Comparison
Head-to-head
ΔLogP +0.060 (5.5% increase)
Supports lipophilicity-based fragment ranking
Vs ethoxyethyl analog; same vendor computational method
Lipophilicity Physicochemical profiling Fragment-based drug discovery

Fsp³ Comparison vs. Ethoxyethyl Analog

The target compound has Fsp³ = 0.70, versus Fsp³ = 0.6667 for the ethoxyethyl analog . This +0.0333 absolute increase (5% relative gain) reflects the higher proportion of sp³-hybridized carbons introduced by the extended ethoxypropyl chain . Higher Fsp³ is empirically correlated with improved clinical developability, increased aqueous solubility, and reduced promiscuity in biological assays [1].

Fsp³ Comparison
Head-to-head
ΔFsp³ +0.033 (5.0% relative gain)
Supports 3D fragment library selection
Vs ethoxyethyl analog; derived from same vendor data
Molecular complexity Developability Fragment library design

Rotatable Bond Count vs. Ethoxyethyl Analog

The target compound possesses 7 rotatable bonds , compared with an estimated 6 rotatable bonds for the N1-ethoxyethyl analog (based on removal of one methylene from the side chain). This additional degree of conformational freedom may modulate entropic penalties upon target binding and offers a subtly different conformational ensemble for exploring binding site topographies .

Rotatable Bonds
Cross-study comparable
7 rotatable bonds (vs 6 in ethoxyethyl analog)
Modulates conformational sampling in target binding
Difference of one C-C single bond; impacts entropic penalty estimates
Conformational flexibility Molecular recognition Entropic penalty

Triazole Scaffold Antiproliferative Activity (NCI60)

Although no direct NCI60 data exist for this specific compound, a systematic study of selected 1,2,3-triazole-4-carboxylic acids and their esters demonstrated measurable antiproliferative activity across 60 human tumor cell lines spanning 9 cancer types, identifying structure-activity relationships that validate the scaffold for fragment-based anticancer drug discovery [1]. The ethoxypropyl and ethyl substitution pattern on the target compound modulates the physicochemical properties (LogP, TPSA, Fsp³) that this study showed are critical determinants of cellular activity within the series [1].

NCI60 Scaffold Activity
Class-level
No direct data; scaffold class validated in NCI60 panel
Class-level antiproliferative SAR context
MTT assay, 60 cell lines, 9 cancer types (Pokhodylo 2021); substituent-dependent modulation reported
Anticancer NCI60 screening Fragment-to-lead

MW and TPSA Positioning in Fragment-Based Drug Discovery

The target compound has MW = 227.26 Da and TPSA = 77.24 Ų . This places it near the upper boundary of the 'Rule of Three' fragment criteria (MW ≤ 300, but optimal fragments are typically ≤ 250 Da). By comparison, the ethoxyethyl analog (MW 213.24 Da) is 14 Da lighter, while the 5-propyl analog (MW 241.29 Da) exceeds 240 Da . The target compound thus occupies a distinct intermediate position: heavier than the minimal fragment but still within fragment-appropriate property space, offering a larger scaffold surface for fragment growing strategies .

MW & TPSA Positioning
Cross-study comparable
MW 227 Da, TPSA 77 Ų (ethoxyethyl 213 Da; propyl 241 Da)
Intermediate fragment size for growth vector potential
Rule of Three context: MW ≤300, TPSA ≤60 ideal; target near upper fragment boundary
Fragment library compliance Rule of Three Lead-likeness

Application Scenarios for 1-(3-Ethoxypropyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic Acid


Anticancer Fragment Library Design

The compound's LogP of 1.16 and Fsp³ of 0.70 position it within favorable fragment property space for anticancer screening cascades, where the 1,2,3-triazole-4-carboxylic acid scaffold has demonstrated antiproliferative activity in NCI60 cell line panels [1]. Its ethoxypropyl chain delivers higher lipophilicity (+0.06 LogP) than the ethoxyethyl analog, enabling exploration of hydrophobic subpockets without introducing aromatic ring count—a key advantage in maintaining fragment-like physicochemical profiles during hit expansion [2].

Carboxamide Derivatization in Medicinal Chemistry

The carboxylic acid at C4 provides a direct handle for amide coupling to generate diverse 1,2,3-triazole-4-carboxamide libraries, a validated strategy for anticancer lead generation [1]. The target compound's 7 rotatable bonds, MW of 227 Da, and 5 hydrogen bond acceptors offer a defined physicochemical starting point for SAR exploration, with the ethoxypropyl N1 substituent providing a distinct vector relative to shorter or longer alkoxy chain analogs .

Click Chemistry Bioconjugate Precursor

As a pre-formed 1,2,3-triazole-4-carboxylic acid building block, this compound bypasses the need for on-resin or in situ CuAAC reactions when a carboxylic acid handle is required at the 4-position [3]. The ethoxypropyl ether side chain introduces aqueous compatibility and hydrogen-bonding capacity beyond simple alkyl triazoles, while the 98% purity specification from multiple vendors ensures reproducible conjugation yields in bioconjugate or polymer chemistry applications .

Tool Compound for N1-Side Chain SAR

In studies exploring the impact of N1-alkoxy chain length on target engagement (e.g., NRF2 activation, kinase inhibition, or antimicrobial activity), the ethoxypropyl variant serves as a systematic comparator to the ethoxyethyl, methoxypropyl, and unsubstituted N1 analogs . Its intermediate LogP and rotatable bond count allow researchers to deconvolute contributions of lipophilicity versus conformational entropy to observed biological activity, making it a valuable control compound in multiparameter SAR campaigns .

Application
Selection Property
Validation Focus
Cancer cell-line screening fragment library
Fragment-appropriate LogP, Fsp³, and MW positioning
NCI60 scaffold SAR validation; antiproliferative activity context
Carboxamide derivatization for SAR libraries
C4-COOH direct coupling handle; defined rotatable bond and MW profile
Amide coupling efficiency and library diversification potential
Click chemistry bioconjugate building block
Pre-formed 1,2,3-triazole-4-carboxylic acid; ethoxypropyl ether for aqueous compatibility
Conjugation reproducibility; purity-driven yield consistency
N1-alkoxy chain SAR comparator tool
Intermediate LogP and rotatable bond profile vs shorter/longer chain analogs
Lipophilicity vs. conformational entropy deconvolution in target engagement studies
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